molecular formula C16H23NO4 B3029510 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid CAS No. 683218-94-2

2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid

Cat. No. B3029510
M. Wt: 293.36
InChI Key: JJPHGZYHLDUGOU-UHFFFAOYSA-N
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Description

“2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid” is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.363 . It is also known as "2-[(3-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" .

Scientific Research Applications

  • Catalysis in N-tert-Butoxycarbonylation : Heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, which is vital for protecting amine groups during peptide synthesis. N-Boc amino acids are resistant to racemization during peptide synthesis, making the N-Boc moiety crucial for amine protection (Heydari et al., 2007).

  • Building Blocks for Pseudopeptide Synthesis : The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) demonstrates potential in applications as a building block for peptidomimetics synthesis, illustrating the chemical versatility and utility of similar compounds (Pascal et al., 2000).

  • Conversion in Organic Synthesis : N’-ethoxymethylene-2-(N-Boc-amino)propionohydrazide derivatives, related to the compound , can be cyclized to corresponding oxadiazoles in organic synthesis, demonstrating a broad application in medicinal chemistry and drug development (Kudelko & Zieliński, 2010).

  • Stereocontrolled Synthesis : The compound has been used in the stereocontrolled synthesis of γ-branched amino acids, highlighting its role in creating specific stereochemical configurations in complex organic molecules (D'aniello et al., 1996).

  • Peptide Synthesis and Modification : Its derivatives are useful in native chemical ligation in peptide synthesis, which is a powerful tool for constructing peptides and proteins (Crich & Banerjee, 2007).

  • Solid-Phase Peptide Synthesis : It is utilized in the synthesis of peptide nucleic acid monomers, essential for solid-phase peptide synthesis, demonstrating its importance in biotechnological applications (Wojciechowski & Hudson, 2008).

properties

IUPAC Name

2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPHGZYHLDUGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661428
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid

CAS RN

683218-94-2
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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